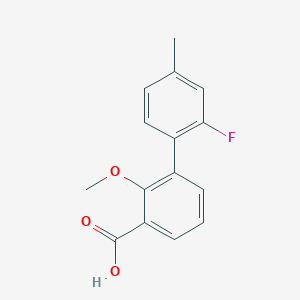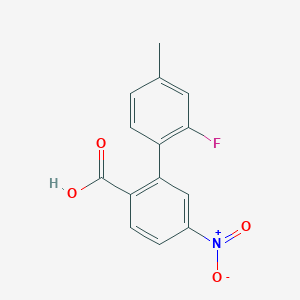
3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% (FMTB) is a fluorinated aromatic acid compound with a wide range of applications in scientific research. FMTB is often used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a ligand for metal-catalyzed reactions. Its low toxicity and wide range of solubility make it an ideal compound for use in laboratory experiments. FMTB is also used as a substrate for biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is commonly used in scientific research as a catalyst for organic synthesis and as a ligand for metal-catalyzed reactions. It is also used as a reagent in organic synthesis, as a substrate for biochemical and physiological studies, and as an inhibitor of enzymes. 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has also been used as a fluorescent probe for studying the structure and dynamics of proteins.
Wirkmechanismus
3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% acts as a catalyst for organic synthesis and as a ligand for metal-catalyzed reactions. It is also used as an inhibitor of enzymes, as a substrate for biochemical and physiological studies, and as a fluorescent probe for studying the structure and dynamics of proteins. 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to interact with nucleic acids and proteins, and to be involved in signal transduction pathways.
Biochemical and Physiological Effects
3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to interact with nucleic acids and proteins, and to be involved in signal transduction pathways. 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has also been shown to inhibit the activity of enzymes, such as cytochrome P450 and cysteine proteases, and to act as an antioxidant. In addition, 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is non-toxic, has a wide range of solubility, and is relatively inexpensive. It is also easily synthesized and can be used as a catalyst for organic synthesis and as a ligand for metal-catalyzed reactions. However, 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is not as stable as some other compounds, and can be degraded by light, heat, and air.
Zukünftige Richtungen
Future research on 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% should focus on its biochemical and physiological effects, its potential applications in drug discovery and development, and its use as a fluorescent probe for studying the structure and dynamics of proteins. In addition, further research should be conducted to explore the potential applications of 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in other areas, such as materials science and nanotechnology. Finally, research should be conducted to further understand the mechanism of action of 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% and to identify potential new uses for this versatile compound.
Synthesemethoden
3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction and the Sandmeyer reaction. The Friedel-Crafts acylation reaction involves the reaction of an anhydride with an aromatic compound to form a carboxylic acid. The Sandmeyer reaction involves the reaction of a halogenated aromatic compound with a copper salt in an aqueous solution. Both reactions can be used to produce 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% with high purity and yields.
Eigenschaften
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-8-2-3-12(13(16)4-8)9-5-10(14(20)21)7-11(6-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZRWTSDNFQGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689215 |
Source


|
| Record name | 2'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-44-8 |
Source


|
| Record name | 2'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














